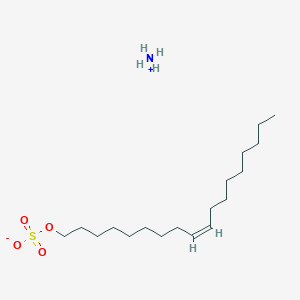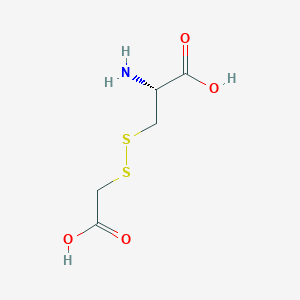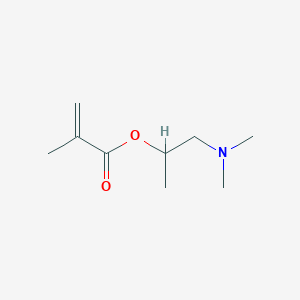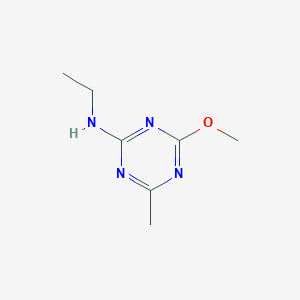![molecular formula C9H7ClN2O B099210 2-氯-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 17326-18-0](/img/structure/B99210.png)
2-氯-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮
描述
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C9H7ClN2O and a molecular weight of 194.62 g/mol . This compound belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which are known for their diverse biological and pharmacological activities .
科学研究应用
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
作用机制
Mode of Action
It has been shown that similar compounds can undergo alkylation at the oxygen atom, and electrophilic substitution mainly at position 8 of the molecule .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one are currently unknown . Related compounds have been shown to undergo c-3 alkenylation through palladium-catalyzed c–h activation , suggesting potential involvement in pathways related to alkenylation.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one is currently unknown . It is known that the compound is a powder at room temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound . The reaction typically requires refluxing in ethanol for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反应分析
Types of Reactions
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized forms.
Reduction Products: Dihydro derivatives and other reduced forms.
相似化合物的比较
Similar Compounds
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chlorine substituent and has different reactivity and biological properties.
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains an additional chloroethyl group, which imparts different chemical and biological characteristics.
Uniqueness
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both the chlorine and methyl groups, which influence its reactivity and interactions with biological targets. This combination of substituents makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2-chloro-7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-2-3-8-11-7(10)4-9(13)12(8)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTILMBXXFAPPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295722 | |
| Record name | 2-chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17326-18-0 | |
| Record name | MLS002703806 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 3-Acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
A1: This compound is synthesized through the reaction of 2-(Acetoacetamido)-5-methylpyridine with phosgene. [, ] This reaction leads to the formation of the desired product, 3-Acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The structure of this compound has been confirmed using various spectroscopic techniques, including UV, IR, proton nuclear magnetic resonance (PMR), and X-ray spectroscopy. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(4bS,7S,8aR)-7-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B99140.png)









